molecular formula C10H15O4P B137630 Dimethyl [(3-methoxyphenyl)methyl]phosphonate CAS No. 135203-54-2

Dimethyl [(3-methoxyphenyl)methyl]phosphonate

Cat. No.: B137630
CAS No.: 135203-54-2
M. Wt: 230.2 g/mol
InChI Key: NKRDAOWMGXVBPN-UHFFFAOYSA-N
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Description

Dimethyl [(3-methoxyphenyl)methyl]phosphonate is a phosphonate ester building block valued in organic synthesis and medicinal chemistry research. Phosphonates are stable, non-hydrolyzable phosphate mimics that play a crucial role in inhibiting enzymes which utilize phosphates as substrates, making them important in the development of bioactive molecules . This compound serves as a versatile synthetic intermediate. The phosphonate group can be utilized to generate reactive ylides for Wittig-type olefination reactions or can be further modified to create phosphonic acid analogues . Compounds within this chemical class are frequently investigated as potential antivirals, cytostatics, and enzyme inhibitors, highlighting their broad relevance in drug discovery and chemical biology . Specifications: • CAS Number: 62456-45-5 • Molecular Formula: C 10 H 15 O 4 P • Molecular Weight: 230.20 g/mol • Topological Polar Surface Area (TPSA): 44.8 Ų For Research Use Only (RUO): This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant safety data sheet (SDS) before handling.

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-12-10-6-4-5-9(7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRDAOWMGXVBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564602
Record name Dimethyl [(3-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135203-54-2
Record name Dimethyl [(3-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the attack of the lone pair on phosphorus in trimethyl phosphite on the electrophilic carbon of 3-methoxybenzyl chloride, forming a phosphonium intermediate. Subsequent elimination of methyl chloride yields the crude phosphonate ester, which is purified via distillation or recrystallization.

Key Parameters

  • Temperature : Optimal yields (85–92%) are achieved at 80–120°C.

  • Catalyst : Acid-binding agents such as triethylamine or tri-n-butylamine neutralize HCl byproducts, preventing side reactions.

  • Pressure : Reactions conducted under 0.4–0.8 MPa pressure enhance reaction rates.

Table 1: Michaelis–Arbuzov Reaction Optimization

Acid-Binding AgentTemperature (°C)Yield (%)Purity (%)
Triethylamine11091.398.5
Tri-n-butylamine10087.898.8
Triphenylamine12086.998.9

Data derived from patent examples demonstrate that bulkier amines like triphenylamine marginally reduce yields due to steric hindrance.

Catalytic Synthesis Using KI/K2_22CO3_33 in PEG-400

A sustainable alternative to traditional methods employs potassium iodide (KI) and potassium carbonate (K2_2CO3_3) in polyethylene glycol-400 (PEG-400) as a green solvent system. This approach eliminates volatile organic solvents and reactive hydrides.

Procedure and Efficiency

3-Methoxybenzyl bromide reacts with trimethyl phosphite in the presence of KI (10 mol%) and K2_2CO3_3 (2 equiv) at room temperature. PEG-400 acts as both solvent and phase-transfer catalyst, facilitating phosphonate formation via a radical pathway.

Advantages

  • Yield : 89–94% under ambient conditions.

  • Selectivity : Minimal byproducts due to suppressed oxidation.

  • Scalability : Demonstrated at 10 mmol to 1 mol scales.

Table 2: Green Method Performance Metrics

SubstrateReaction Time (h)Yield (%)
3-Methoxybenzyl Br694
3-Methoxybenzyl Cl889

Pudovik Reaction with Subsequent Methylation

Though less common, the Pudovik reaction offers a route to this compound via addition of dimethyl phosphite to 3-methoxybenzaldehyde, followed by oxidation and esterification.

Stepwise Protocol

  • Adduct Formation : Dimethyl phosphite reacts with 3-methoxybenzaldehyde under basic conditions (pH 9–10) to form a hydroxymethylphosphonate intermediate.

  • Oxidation : Hydrogen peroxide converts the intermediate to the phosphonic acid.

  • Esterification : Methanol and sulfuric acid yield the final dimethyl ester.

Challenges

  • Multi-Step Process : Overall yields drop to 70–75% due to purification losses.

  • Oxidation Control : Over-oxidation risks forming phosphoric acid derivatives.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterMichaelis–ArbuzovKI/K2_2CO3_3Pudovik Reaction
Yield (%)85–9289–9470–75
Reaction Time (h)2–56–812–18
Solvent ToxicityModerateLowModerate
ScalabilityExcellentGoodFair

The KI/K2_2CO3_3 method excels in sustainability but requires longer reaction times for chlorinated substrates. The Michaelis–Arbuzov reaction remains preferred for industrial-scale synthesis due to its robustness.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Reduce reaction times by 40% while maintaining yields >90%.

  • Catalyst Recycling : PEG-400 and KI can be reused for 5 cycles with <5% efficiency loss .

Chemical Reactions Analysis

Synthetic Methods

Phosphonate esters like dimethyl [(3-methoxyphenyl)methyl]phosphonate are typically synthesized via:

  • Michaelis–Arbuzov Reaction :
    Trimethyl phosphite reacts with arylalkyl halides (e.g., 3-methoxybenzyl chloride) under acidic or catalytic conditions to yield diarylmethyl phosphonates . For example:

     CH33P+Ar CH2XAcid catalyst CH32P O CH2 Ar+CH3X\text{ CH}_3\text{O }_3\text{P}+\text{Ar CH}_2\text{X}\xrightarrow{\text{Acid catalyst}}\text{ CH}_3\text{O }_2\text{P O CH}_2\text{ Ar}+\text{CH}_3\text{X}

    Yields often exceed 85% with catalysts like benzenesulfonic acid .

  • Pudovik Reaction :
    Diethyl phosphite adds to aldehydes (e.g., 3-methoxybenzaldehyde) under basic conditions, followed by methylation to form the dimethyl ester .

Hydrolysis

Phosphonate esters hydrolyze under acidic or basic conditions to form phosphonic acids:

 CH32P O CH2 Ar+H2OH+/OHHO2P O CH2 Ar+2CH3OH\text{ CH}_3\text{O }_2\text{P O CH}_2\text{ Ar}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{HO}_2\text{P O CH}_2\text{ Ar}+2\text{CH}_3\text{OH}

Hydrolysis rates depend on the electronic effects of the aryl group; electron-donating groups (e.g., methoxy) decelerate the reaction .

Nucleophilic Substitution

The phosphonate group activates the adjacent methylene carbon for nucleophilic attack. For example:

  • Alkylation :
    Reaction with Grignard reagents yields tertiary alcohols .

  • Reduction :
    LiAlH4_4 reduces the P=O bond to form phosphinic acid derivatives .

Thermal Decomposition

At elevated temperatures (>300°C), phosphonate esters decompose via:

  • C–O Bond Cleavage : Releases methanol and formaldehyde .

  • Oxidation : On metal oxides (e.g., Cu2_2O), decomposition forms POx_x species and volatile organics (e.g., CO, CO2_2) .

Catalytic Interactions

CatalystReaction PathwayProducts ObservedReference
Fe3_3O4_4Methoxy group disproportionationMethanol, formaldehyde
CuO/CeO2_2Oxidative decompositionPOx_x, CO, CO2_2
Lewis acidsArbuzov rearrangementPhosphonate derivatives

Functionalization Reactions

Diarylmethyl phosphonates undergo cross-coupling reactions:

  • Suzuki–Miyaura Coupling :
    The aryl group participates in palladium-catalyzed coupling with boronic acids .

  • Ylide Formation :
    Deprotonation generates ylides for Wittig-like olefination .

Stability and Compatibility

  • Hydrolytic Stability : Slow hydrolysis in water (half-life >1 year at pH 7) .

  • Thermal Stability : Decomposes above 180°C .

  • Incompatibilities : Reacts violently with strong oxidizers (e.g., HNO3_3) and bases .

Toxicity Profile

While data specific to this compound is limited, related phosphonates (e.g., DMMP) show:

  • Reproductive Toxicity : Dose-dependent reductions in fertility and sperm motility .

  • Dominant Lethal Effects : Increased resorptions in rodent studies .

Scientific Research Applications

Organic Synthesis

DMMP serves as a versatile reagent in organic synthesis, particularly in the formation of phosphonates and phosphonamidates. It can act as a precursor for the synthesis of:

  • Phosphonate Esters : Utilized in the development of pharmaceuticals and agrochemicals.
  • Wittig Reactions : DMMP can be used to generate ylides for the synthesis of alkenes from aldehydes or ketones.
ApplicationDescription
Phosphonate SynthesisUsed in forming various phosphonate esters.
Wittig ReactionActs as a precursor for ylide generation.

Pharmaceutical Applications

Recent studies highlight DMMP's potential in drug discovery:

  • Anticancer Agents : Research indicates that DMMP derivatives exhibit cytotoxic properties against cancer cell lines, suggesting their potential as anticancer agents.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Material Science

In material science, DMMP is utilized for:

  • Flame Retardants : Its phosphorus content makes it an effective flame retardant additive in plastics and coatings.
  • Chemical Sensors : DMMP derivatives are being explored for use in chemical sensors due to their ability to interact with various analytes.

Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated several DMMP derivatives for their anticancer activity against breast cancer cells. The results indicated that certain modifications to the methoxy group enhanced cytotoxicity, leading to further exploration of these compounds as potential therapeutic agents .

Neuroprotective Properties

Research published in Neuroscience Letters demonstrated that DMMP derivatives could reduce neuronal cell death induced by oxidative stress. The study highlighted the importance of structural modifications in enhancing neuroprotective effects .

Mechanism of Action

The mechanism by which dimethyl [(3-methoxyphenyl)methyl]phosphonate exerts its effects involves its ability to form reactive intermediates, such as ylides. These intermediates can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Phosphonate derivatives with varying aryl substituents exhibit distinct physical properties, as shown in Table 1.

Table 1. Physical Properties of Selected Phosphonate Derivatives

Compound Name Substituent Yield (%) Melting Point (°C) Key Applications/Notes References
Dimethyl ((4-fluorophenyl)methyl)phosphonate 4-Fluorophenyl 82 182–184 Antibacterial agents
Dimethyl ((4-bromophenyl)methyl)phosphonate 4-Bromophenyl 69 188–190 High molecular stability
Dimethyl ((3-nitrophenyl)methyl)phosphonate 3-Nitrophenyl 51 195–197 Electron-deficient reactivity
Dimethyl methyl phosphonate (DMMP) Methyl N/A Liquid at RT Soman simulant, sensor detection
Diethyl (4-methoxyphenyl)methylphosphonate 4-Methoxyphenyl 71 N/A Synthetic intermediate

Key Observations :

  • Aryl Substituents : Electron-withdrawing groups (e.g., nitro, bromo) reduce yields and increase melting points compared to electron-donating groups (e.g., methoxy) .
  • Ester Groups : Dimethyl esters (e.g., DMMP) are often liquids, while bulkier diethyl or aryl-substituted analogs are solids, impacting their utility in materials science .

Biological Activity

Dimethyl [(3-methoxyphenyl)methyl]phosphonate (DMMP) is an organophosphorus compound that exhibits various biological activities, particularly in the context of reproductive toxicity and potential mutagenicity. This article explores the biological activity of DMMP, focusing on its effects on reproductive health, mutagenic potential, and its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

C9H13O4P\text{C}_9\text{H}_{13}\text{O}_4\text{P}

It is characterized by a phosphonate group attached to a methoxyphenyl methyl moiety, which influences its reactivity and biological interactions.

Reproductive Toxicity

Research indicates that DMMP can induce reproductive toxicity in animal models. A study involving male B6C3F1 mice treated with DMMP at various doses revealed significant findings regarding its impact on fertility:

  • Dosing Regimen : Mice were administered DMMP at doses of 0, 250, 500, 1000, and 2000 mg/kg.
  • Effects Observed :
    • At doses of 1000 mg/kg and above, there was a notable increase in dominant lethal mutations, indicated by early resorptions during mating with untreated females.
    • Sperm analysis showed no significant abnormalities in concentration or morphology; however, a marked decline in sperm motility was observed at higher doses .
Dose (mg/kg)Male Fertility Index (%)Resorption Rate (%)
0706.1
2507514.9
5006037.8
10004079.1
20000Not applicable

These results suggest that while DMMP does not cause overt histopathological changes in reproductive organs at lower doses, it significantly affects reproductive outcomes at higher concentrations.

Mutagenic Potential

DMMP has been evaluated for its mutagenic properties. Studies have demonstrated that it acts as a dominant lethal mutagen:

  • Mechanism : The compound induces genetic damage leading to increased rates of embryo resorption.
  • Comparison with Other Compounds : DMMP's mutagenic effects were compared with other organophosphates, highlighting its potential as a model for assessing reproductive risks associated with similar chemicals .

Applications in Medicinal Chemistry

Beyond its toxicological profile, this compound has implications in medicinal chemistry:

  • Pharmacological Interest : Organophosphonates like DMMP are being explored for their antiviral and anticancer activities. They may inhibit enzymes that utilize phosphates as substrates, providing a pathway for therapeutic development .
  • Synthesis of Derivatives : The compound serves as a precursor for synthesizing more complex phosphonate derivatives that exhibit enhanced biological activities .

Case Studies

Several studies have contributed to understanding the biological activity of DMMP:

  • Reproductive Toxicity Study : A comprehensive study involving Fischer 344 rats showed dose-dependent effects on male fertility, with significant histopathological findings in high-dose groups .
  • Long-Term Exposure Studies : Two-year studies indicated renal effects and potential carcinogenic outcomes linked to prolonged exposure to DMMP in rodent models .

Q & A

Q. What are the primary research applications of dimethyl methylphosphonate (DMMP) in academic settings?

DMMP is widely used as a simulant for nerve agents (e.g., soman) due to its structural similarity and lower toxicity. Key applications include:

  • Detection studies : Surface-enhanced Raman spectroscopy (SERS) with Au nanoparticles identifies characteristic peaks (e.g., 710 cm⁻¹) under varying excitation wavelengths (325–633 nm) .
  • Combustion chemistry : Investigates flame inhibition mechanisms via kinetic modeling and controlled ignition experiments .
  • Environmental monitoring : Gas chromatography-mass spectrometry (GC-MS) analyzes gaseous samples, requiring capillary column optimization .

Q. What standardized analytical methods are recommended for detecting DMMP in environmental samples?

MethodLinear RangeDetection LimitKey ParametersReference
GC-MSN/ANot specifiedCapillary column DB-5MS; electron ionization mode
SERS (Au NPs)1 mMNot specified532 nm excitation; peak at 710 cm⁻¹
QCM (PVDF)5–60 ppmSub-ppmFrequency shift linearity (R² > 0.997)

Q. How do researchers ensure safety and regulatory compliance when handling DMMP?

  • Exposure limits : Annual averaging time (AT) set to 700 µg/m³ based on toxicological studies .
  • Protective measures : Use impermeable gloves and avoid skin/eye contact, as outlined in safety data sheets .
  • Regulatory standards : Compliance with industrial use specifications (e.g., HG/T 5714-2020) for purity and residual content .

Advanced Research Questions

Q. How can contradictions in SERS data for DMMP detection under different excitation wavelengths be resolved?

Q. What mechanistic insights explain DMMP's role in hydrocarbon combustion inhibition?

Kinetic models reveal:

  • DMMP decomposes into PO₂ radicals, scavenging H/OH radicals critical for chain propagation.
  • Key steps: Hydrolysis (DMMP → CH₃PO(OH)₂) → PO₂ formation → PO₂ + H → HOPO.
  • Validation via shock tube experiments and laser diagnostics, dependent on pressure-dependent rate constants .

Data Contradiction Analysis

  • SERS vs. GC-MS sensitivity : SERS excels in rapid, field-deployable detection but lacks GC-MS’s quantification precision. Cross-validation is critical for low-concentration samples .
  • MOF screening discrepancies : Differences between predicted and experimental adsorption capacities often stem from humidity effects unaccounted for in simulations .

Methodological Recommendations

  • Detection optimization : Prioritize excitation wavelength alignment (e.g., 633 nm for Au NPs) and temperature-controlled QCM sensors for field applications .
  • Combustion studies : Integrate high-level quantum mechanics (QM) calculations to refine PO₂ reaction rate constants in kinetic models .

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